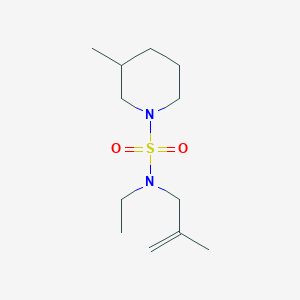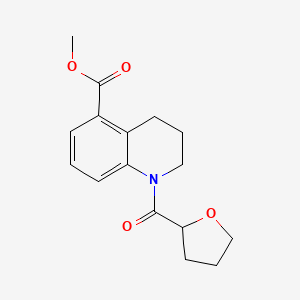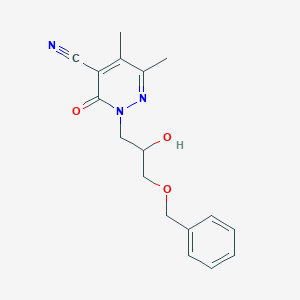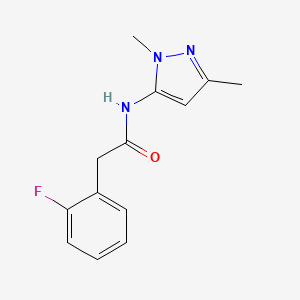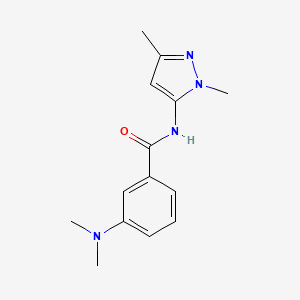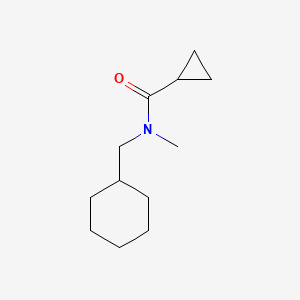
N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. This compound has been shown to have potential as an anticancer agent, specifically in the treatment of solid tumors such as breast, ovarian, and pancreatic cancers. In
Mécanisme D'action
N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide works by selectively inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA) in the nucleolus of a cell. rRNA is essential for the production of ribosomes, which are responsible for protein synthesis. By inhibiting RNA polymerase I transcription, N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide disrupts the production of ribosomes and induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide has been shown to have several biochemical and physiological effects on cancer cells. It induces DNA damage and activates the p53 pathway, leading to cell cycle arrest and apoptosis. It also disrupts the production of ribosomes, leading to a decrease in protein synthesis and cell growth. N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. It has also shown promising results in preclinical models, making it a potential candidate for further development as an anticancer agent. However, there are also some limitations to using N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide in lab experiments. Its mechanism of action is complex, and further research is needed to fully understand its effects on cancer cells. Additionally, N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide has been shown to have limited efficacy in certain types of cancers, such as lung cancer.
Orientations Futures
There are several future directions for research on N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide. One area of focus is the development of combination therapies that can enhance its anticancer effects. N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide has also been shown to have potential as a radiosensitizer, making it a potential candidate for combination therapy with radiation. Additionally, further research is needed to fully understand its mechanism of action and identify biomarkers that can predict its efficacy in different types of cancers. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
In conclusion, N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide is a promising compound with potential as an anticancer agent. Its selective targeting of cancer cells and ability to induce DNA damage and activate the p53 pathway make it a potential candidate for further development. However, further research is needed to fully understand its mechanism of action and identify biomarkers that can predict its efficacy in different types of cancers.
Méthodes De Synthèse
The synthesis of N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide involves several steps, including the reaction of cyclohexylmethylamine with methylcyclopropanecarboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting product is then purified through column chromatography to yield N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide in its final form.
Applications De Recherche Scientifique
N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancers. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the growth and survival of cancer cells. N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide has also been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-13(12(14)11-7-8-11)9-10-5-3-2-4-6-10/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLDNPVRVQGKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-N-methylcyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

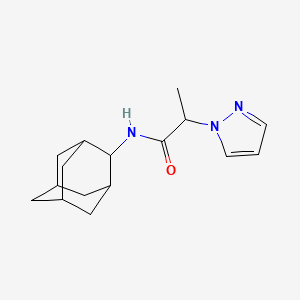
![2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517327.png)
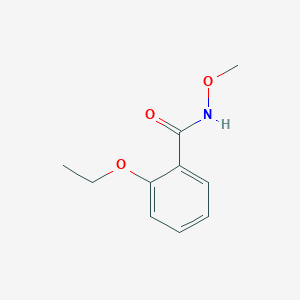
![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517349.png)
![N-tert-butyl-2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7517355.png)
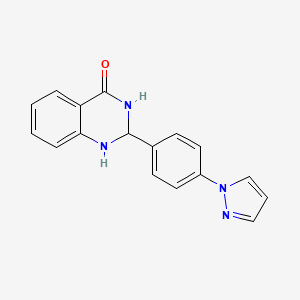
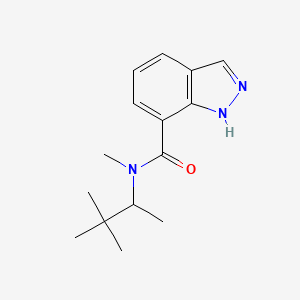
![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517374.png)
